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Executive Summary: G protein-coupled receptor 35 (GPR35) is an orphan receptor

increasingly recognized for its significant role in metabolic homeostasis. Expressed in key

metabolic tissues including the gastrointestinal tract, adipose tissue, and immune cells, GPR35

is implicated in the regulation of both glucose and lipid metabolism. Preclinical evidence

demonstrates that modulation of GPR35 activity can impact body weight, glucose tolerance,

and inflammatory responses associated with metabolic dysfunction. This technical guide

provides an in-depth overview of GPR35 signaling, its function in metabolic health, and its

potential as a therapeutic target for conditions such as obesity, type 2 diabetes, and

nonalcoholic fatty liver disease. Detailed experimental protocols and quantitative data from key

studies are presented to support researchers and drug development professionals in this

emerging field.

Introduction to GPR35
Initially identified in 1998, G protein-coupled receptor 35 (GPR35) has remained an "orphan"

receptor for many years due to the lack of definitively identified endogenous ligands with high

potency. However, a growing body of research has begun to elucidate its physiological

functions, particularly in the context of inflammation and metabolic diseases. GPR35 is a class

A rhodopsin-like GPCR and is expressed in various tissues critical to metabolic regulation.[1]

Its role as a potential integration node for inflammatory and metabolic signals makes it a

compelling target for therapeutic intervention in metabolic syndrome.[2]
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GPR35 exhibits a distinct expression pattern in tissues and cells that are central to metabolic

control. Quantitative analysis reveals significant expression in the gastrointestinal tract,

particularly the small intestine and colon, as well as in immune cells.[3] Lower but notable

expression is also found in adipose tissue and the pancreas.[4]

Tissue/Cell
Type

Relative
Expression
Level

Species Method Reference

Colon High Human / Mouse qRT-PCR [5]

Small Intestine High Human / Rat
Northern Blot /

qRT-PCR

Pancreas Moderate Human RT-PCR [4]

Adipose Tissue Low to Moderate Human / Mouse qRT-PCR [6]

Liver Low Mouse qRT-PCR [5]

Immune Cells

(Monocytes, T-

cells)

High Human qRT-PCR

This table synthesizes data from multiple sources; direct quantitative comparison between

studies may be limited by differing methodologies.

GPR35 Signaling Pathways
GPR35 activation initiates a complex network of intracellular signaling cascades through

coupling to multiple G protein families and through G protein-independent pathways involving

β-arrestins. The predominant signaling pathways implicated in its metabolic functions are

through Gαi/o, Gα12/13, and β-arrestin-2.[1][3]

G Protein-Dependent Signaling
Gαi/o Pathway: Coupling to Gαi/o proteins leads to the inhibition of adenylyl cyclase,

resulting in decreased intracellular cyclic AMP (cAMP) levels. This can modulate the activity
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of downstream effectors like Protein Kinase A (PKA) and influence cellular metabolic

processes.[3]

Gα12/13 Pathway: Activation of Gα12/13 proteins engages Rho GTPases, particularly RhoA.

This pathway is primarily associated with the regulation of the actin cytoskeleton, cell shape,

and motility, but also plays a role in metabolic signaling.[3]

β-Arrestin-Mediated Signaling
Upon agonist binding, GPR35 can recruit β-arrestin-2. This interaction not only mediates

receptor desensitization and internalization but also acts as a scaffold for other signaling

proteins, leading to the activation of pathways such as the mitogen-activated protein kinase

(MAPK) cascade, including ERK1/2.[1][3] This G protein-independent signaling arm adds

another layer of complexity to GPR35's function and offers opportunities for the development of

biased agonists.

Below is a diagram illustrating the primary signaling pathways activated by GPR35.
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In Vivo Metabolic Study Logic

Select Animal Model
(e.g., GPR35 KO vs. WT)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://pubmed.ncbi.nlm.nih.gov/29414686/
https://pubmed.ncbi.nlm.nih.gov/29414686/
https://www.benchchem.com/product/b15144060#gpr35-as-a-therapeutic-target-in-metabolic-disorders
https://www.benchchem.com/product/b15144060#gpr35-as-a-therapeutic-target-in-metabolic-disorders
https://www.benchchem.com/product/b15144060#gpr35-as-a-therapeutic-target-in-metabolic-disorders
https://www.benchchem.com/product/b15144060#gpr35-as-a-therapeutic-target-in-metabolic-disorders
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15144060?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

